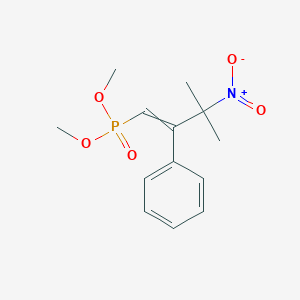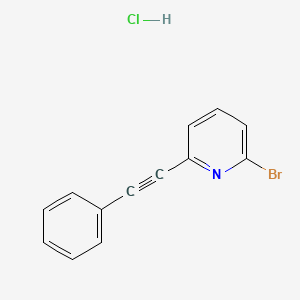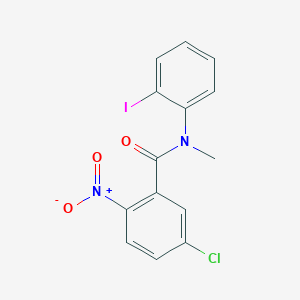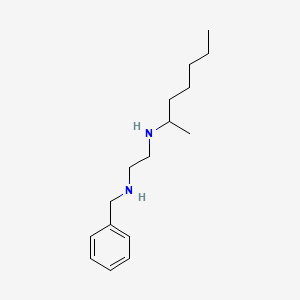
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a nitro group, a phenyl ring, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-3-nitro-2-phenylbut-1-en-1-ol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of phosphonate derivatives.
Applications De Recherche Scientifique
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It finds applications in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phosphonate moiety can mimic phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (3-methyl-2-phenylbut-1-en-1-yl)phosphonate: Lacks the nitro group, resulting in different reactivity and applications.
Dimethyl (3-nitro-2-phenylbut-1-en-1-yl)phosphonate: Similar structure but without the methyl group, affecting its steric properties and reactivity.
Dimethyl (3-methyl-3-nitrobut-1-en-1-yl)phosphonate: Lacks the phenyl ring, leading to different electronic properties and applications.
Uniqueness
Dimethyl (3-methyl-3-nitro-2-phenylbut-1-en-1-yl)phosphonate is unique due to the combination of its nitro group, phenyl ring, and phosphonate ester
Propriétés
Numéro CAS |
827304-29-0 |
|---|---|
Formule moléculaire |
C13H18NO5P |
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
(1-dimethoxyphosphoryl-3-methyl-3-nitrobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C13H18NO5P/c1-13(2,14(15)16)12(10-20(17,18-3)19-4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
VCZDFGXLJYLINN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=CP(=O)(OC)OC)C1=CC=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)


![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
